![molecular formula C19H17N3O3S2 B2741770 (Z)-3,4-二甲基-N-(3-(丙-2-炔-1-基)-6-磺酰基苯并[d]噻唑-2(3H)-基)苯甲酰胺 CAS No. 887203-23-8](/img/structure/B2741770.png)
(Z)-3,4-二甲基-N-(3-(丙-2-炔-1-基)-6-磺酰基苯并[d]噻唑-2(3H)-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzothiazole is a heterocyclic compound . It’s part of many drugs due to its broad range of biological properties . Triazole, another component of the compound, is a nitrogenous heterocyclic moiety . It’s present in many drug classes due to its versatile biological activities .
Molecular Structure Analysis
The compound contains a benzothiazole ring and a triazole ring. Benzothiazole is a heterocyclic moiety with a five-membered ring containing three carbon, two nitrogen, and four hydrogen atoms . Triazole is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .科学研究应用
新型化合物的合成
研究重点在于利用类似于 (Z)-3,4-二甲基-N-(3-(prop-2-yn-1-yl)-6-磺酰胺基苯并[d]噻唑-2(3H)-亚烷基)苯甲酰胺的衍生物合成新型化合物。例如,已经合成了具有噻唑和苯并噻唑结构的化合物,因为它们具有潜在的生物活性。这些新型化合物正在被探索其药理潜力,包括抗菌和抗癌活性 (Jagtap, V., Jaychandran, E., Sreenivasa, G., & Sathe, B., 2010; Pişkin, M., Canpolat, E., & Öztürk, Ö., 2020).
抗菌活性
已经合成了苯并噻唑衍生物并评估了它们的抗菌特性。研究表明,这些化合物表现出显着的抗菌和抗真菌活性,表明它们作为治疗微生物感染的治疗剂的潜力 (Kale, M., & Mene, D., 2013; Priya, B., Swamy, S., Tejesvi, M., Basappa, Sarala, G., Gaonkar, S., Naveen, S., Prasad, J. S., & Rangappa, K., 2006).
抗癌活性
已经报道了从类似于 (Z)-3,4-二甲基-N-(3-(prop-2-yn-1-yl)-6-磺酰胺基苯并[d]噻唑-2(3H)-亚烷基)苯甲酰胺的化合物合成吲达帕胺衍生物并将其评估为抗癌剂。一种特定的衍生物对黑色素瘤细胞系表现出显着的促凋亡活性,表明这些化合物在癌症治疗中的潜力 (Yılmaz, Ö., Turan, S. Ö., Akbuğa, J., Tiber, P., Orun, O., Supuran, C., & Küçükgüzel, Ş., 2015).
酶抑制
已经研究了一些衍生物的酶抑制效应,特别是针对碳酸酐酶。这些研究对于了解这些化合物的分子机制及其在酶调节有益的条件下的潜在治疗应用至关重要 (Ulus, R., Aday, B., Tanc, M., Supuran, C., & Kaya, M., 2016).
属性
IUPAC Name |
3,4-dimethyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S2/c1-4-9-22-16-8-7-15(27(20,24)25)11-17(16)26-19(22)21-18(23)14-6-5-12(2)13(3)10-14/h1,5-8,10-11H,9H2,2-3H3,(H2,20,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEUGMRZQXFZIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3,4-dimethyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。